N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c22-26(23,18-12-6-2-7-13-18)20(16-21-17-10-4-1-5-11-17)27(24,25)19-14-8-3-9-15-19/h1-16,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQOWQOKCYBHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,2 Bis Benzenesulfonyl Ethenyl Aniline
Direct Synthetic Approaches to N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
Direct synthetic methods offer an efficient means to access the target compound by combining key structural fragments in a convergent manner. These approaches are often characterized by good atom economy and can potentially be adapted for one-pot procedures.
Condensation Reactions with Aromatic Amines
In this proposed reaction, aniline (B41778) would act as the nucleophile, attacking the electron-deficient β-carbon of the vinylidene bis-sulfone. This would be followed by the elimination of a sulfonyl group as a sulfinate anion, or more likely, a proton transfer to form the stable enamine product. The two strongly electron-withdrawing benzenesulfonyl groups significantly activate the double bond towards nucleophilic attack.
Table 1: Proposed Direct Condensation Reaction
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |
| 1,1-Bis(phenylsulfonyl)ethylene (B1206362) | Aniline | This compound | Nucleophilic vinyl substitution |
Note: This table is based on established reactivity patterns of vinyl sulfones, as direct experimental data for this specific reaction is not available.
One-Pot Multicomponent Synthesis Strategies
One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single reaction vessel. A hypothetical one-pot synthesis of this compound could involve the condensation of bis(phenylsulfonyl)methane (B177063), an orthoformate such as triethyl orthoformate, and aniline.
In this scenario, bis(phenylsulfonyl)methane would serve as the active methylene (B1212753) compound, the orthoformate would act as a one-carbon electrophile, and aniline would be the nucleophilic amine. The reaction would likely proceed through the in situ formation of an electrophilic intermediate from the reaction of bis(phenylsulfonyl)methane and the orthoformate, which would then be attacked by aniline to form the final enamine product. This approach would avoid the isolation of potentially unstable intermediates and could offer high efficiency.
Precursor-Based Syntheses of this compound
These methods rely on the synthesis of a core structure that is subsequently modified to yield the target compound. This can involve the functionalization of a related vinyl sulfone system or the transformation of a different class of sulfonyl-containing molecules.
Functionalization of Related Ethenyl Sulfone Systems
This approach would involve a pre-formed 2,2-bis(benzenesulfonyl)ethenyl system bearing a leaving group other than a sulfonyl group, which could then be displaced by aniline. For instance, a compound such as 1-chloro-2,2-bis(phenylsulfonyl)ethylene could serve as a suitable precursor. The reaction with aniline would proceed via a nucleophilic substitution on the vinylic carbon, facilitated by the two electron-withdrawing sulfonyl groups.
The synthesis of such precursors, like 1,1-bis(arylsulfonyl)ethylenes, can be achieved through various methods, including the oxidation of the corresponding ketene (B1206846) dithioacetals.
Transformation of N-Substituted Benzene-1,1-disulfones
While less common, it is conceivable that this compound could be formed from a precursor that already contains the N-phenyl group. This would likely involve the transformation of a saturated N-substituted bis-sulfone derivative. However, creating the double bond at a late stage in the synthesis would likely require harsh elimination conditions and may not be as efficient as the direct approaches.
Catalytic Systems in the Formation of this compound
The synthesis of enamines and related compounds can often be facilitated by the use of catalysts. In the context of forming this compound, both acid and base catalysis could potentially play a role.
For the direct condensation of 1,1-bis(phenylsulfonyl)ethylene with aniline, the reaction is likely to proceed without a catalyst due to the high electrophilicity of the vinyl sulfone. However, in a one-pot multicomponent reaction, an acid catalyst, such as a Lewis acid, could be employed to activate the orthoformate and facilitate the initial condensation with bis(phenylsulfonyl)methane. Lewis acids are known to catalyze the synthesis of β,β-disulfonylenamines by promoting the formation of the electrophilic intermediate.
Table 2: Potential Catalytic Systems
| Reaction Type | Catalyst Type | Potential Catalyst | Role of Catalyst |
| One-Pot Multicomponent Synthesis | Lewis Acid | ZnCl₂, Sc(OTf)₃, InCl₃ | Activation of orthoformate |
| Condensation Reaction | Base | Et₃N, DBU | Deprotonation of bis(phenylsulfonyl)methane |
Note: This table presents potential catalytic systems based on analogous reactions in organic synthesis.
Further research and experimental validation are required to establish the most efficient and practical synthetic methodologies for this compound. The high degree of functionalization in the target molecule suggests that careful optimization of reaction conditions would be crucial to achieve high yields and purity.
Acid-Catalyzed Synthetic Routes
While the inherent nucleophilicity of aniline and the electrophilicity of 1,1-bis(phenylsulfonyl)ethylene can facilitate a reaction without a catalyst, acid catalysis is a common strategy to enhance the rate of nucleophilic additions to activated alkenes. Solid acid catalysts are often employed in the alkylation of anilines. researchgate.net In the context of this compound synthesis, a Brønsted or Lewis acid catalyst would serve to activate the electrophile. Protonation of one of the sulfonyl oxygens would further increase the electron deficiency of the double bond, making it more susceptible to attack by the lone pair of electrons on the aniline nitrogen.
A general representation of this acid-catalyzed process is depicted below:
Reaction Scheme:
Although specific conditions for this exact reaction are not detailed in the reviewed literature, typical conditions for such reactions might involve a protic acid like p-toluenesulfonic acid or a Lewis acid in an aprotic solvent. The reaction progress would likely be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Table 1: Potential Acid Catalysts and Reaction Conditions
| Catalyst Type | Example Catalyst | Potential Solvent | Temperature Range (°C) |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid | Toluene, Dichloromethane | 25 - 110 |
Transition Metal-Mediated Approaches to this compound
Transition metal catalysis, particularly hydroamination, is a powerful tool for the formation of C-N bonds. vtt.finih.govnih.gov These reactions can proceed through various mechanisms, often involving activation of either the amine or the alkene. vtt.fi For an activated alkene like 1,1-bis(phenylsulfonyl)ethylene, late transition metals such as palladium, rhodium, or iridium could potentially catalyze the addition of aniline. nih.gov
The catalytic cycle could involve the coordination of the transition metal to the alkene, which would increase its electrophilicity and facilitate the nucleophilic attack of aniline. Alternatively, the catalyst could activate the N-H bond of aniline, making it a more potent nucleophile.
Table 2: Potential Transition Metal Catalysts for Hydroamination
| Metal | Typical Ligands | Potential Solvents | General Observations |
|---|---|---|---|
| Palladium | Phosphine ligands (e.g., DPPF) | Toluene, Dioxane | Often used for hydroamination of vinylarenes. nih.gov |
| Rhodium | Phosphine ligands | Dichloromethane, THF | Effective for hydroamination of various alkenes. |
It is important to note that while these transition metal-catalyzed methods are well-established for a range of substrates, their application to the specific synthesis of this compound has not been explicitly reported. Experimental validation would be necessary to determine the efficacy of these catalytic systems for this particular transformation.
Mechanistic Elucidation of this compound Synthesis Pathways
The formation of this compound is best described by a nucleophilic addition mechanism, which can be further defined as a Michael-type addition. The reaction proceeds through the attack of the nucleophilic nitrogen atom of aniline on the electron-deficient β-carbon of the activated alkene.
The reaction mechanism can be broken down into the following key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the terminal carbon of the double bond in 1,1-bis(phenylsulfonyl)ethylene. This is the rate-determining step of the reaction.
Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate. In this intermediate, the nitrogen atom bears a positive charge, and the α-carbon (the carbon atom bearing the two sulfonyl groups) carries a negative charge. The negative charge is stabilized by the strong electron-withdrawing effect of the two benzenesulfonyl groups through resonance.
Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the carbanion. This proton transfer can occur intramolecularly or be mediated by a solvent molecule or another molecule of aniline acting as a base. This step results in the formation of the final, neutral product, this compound.
In the case of an acid-catalyzed reaction, the initial step would involve the protonation of one of the sulfonyl groups, which would increase the electrophilicity of the double bond and facilitate the nucleophilic attack by aniline. For a transition metal-mediated process, the mechanism would be more complex, involving steps such as oxidative addition, migratory insertion, and reductive elimination, depending on the specific catalyst and reaction conditions.
Reactivity and Chemical Transformations of N 2,2 Bis Benzenesulfonyl Ethenyl Aniline
Nucleophilic Reactivity of the Enamine Moiety in N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
The enamine functional group is characterized by a nitrogen atom bonded to a double bond. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the double bond, rendering the α-carbon nucleophilic. However, in the case of this compound, the presence of two potent electron-withdrawing benzenesulfonyl groups at the β-carbon significantly modulates this reactivity.
Michael-Type Additions to the Activated Double Bond
The double bond in this compound is highly electron-deficient due to the presence of two benzenesulfonyl groups. This makes the β-carbon atom a strong electrophilic center, susceptible to attack by nucleophiles in a Michael-type addition reaction. A variety of nucleophiles can potentially add to this activated double bond.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final addition product.
Reaction with Thiolates: Soft nucleophiles like thiolates are excellent candidates for Michael additions to such activated alkenes.
Reaction with Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of diamine derivatives.
Reaction with Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-keto esters, can add to the double bond, forming new carbon-carbon bonds.
| Nucleophile | Potential Product Structure | Reaction Conditions |
|---|---|---|
| Sodium thiophenoxide | N-[2,2-bis(benzenesulfonyl)-1-(phenylthio)ethyl]aniline | Base catalyst (e.g., NaOEt) in a polar aprotic solvent (e.g., THF) |
| Piperidine | N-[2,2-bis(benzenesulfonyl)-1-(piperidin-1-yl)ethyl]aniline | Typically requires heating in a suitable solvent like ethanol (B145695) or DMF |
| Diethyl malonate anion | Diethyl 2-(1-anilino-2,2-bis(benzenesulfonyl)ethyl)malonate | Strong base (e.g., NaH) to generate the carbanion, followed by addition at low temperature |
Reactions with Electrophiles at the Enamine Carbon
While the β-carbon is electrophilic, the α-carbon of the enamine moiety possesses nucleophilic character due to the electron-donating nature of the aniline (B41778) nitrogen. However, the strong electron-withdrawing effect of the two sulfonyl groups diminishes this nucleophilicity. Nevertheless, reactions with strong electrophiles at the α-carbon are conceivable.
| Electrophile | Potential Product Structure | Plausible Reaction Conditions |
|---|---|---|
| Methyl iodide | N-[1-methyl-2,2-bis(benzenesulfonyl)ethenyl]aniline | Reaction may be sluggish due to reduced nucleophilicity. May require forcing conditions. |
| Acetyl chloride | N-[1-acetyl-2,2-bis(benzenesulfonyl)ethenyl]aniline | In the presence of a non-nucleophilic base to trap the generated HCl. |
Electrophilic Reactivity of the Aniline Nitrogen in this compound
The nitrogen atom of the aniline moiety in this compound is significantly less nucleophilic compared to aniline itself. This is due to the delocalization of its lone pair of electrons into both the aromatic ring and the electron-deficient double bond of the enamine system. The strong inductive effect of the bis(benzenesulfonyl)ethenyl group further deactivates the nitrogen.
N-Alkylation and Acylation Reactions
Direct N-alkylation or N-acylation of this compound is expected to be challenging due to the low nucleophilicity of the nitrogen atom. Standard alkylating and acylating agents may not be reactive enough to overcome this deactivation. More potent electrophiles and forcing reaction conditions might be necessary to achieve these transformations.
Electrophilic Aromatic Substitution on the Anilino Moiety
The N-[2,2-bis(benzenesulfonyl)ethenyl] group is a strongly deactivating substituent on the aniline ring. The delocalization of the nitrogen's lone pair into the electron-deficient vinyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be very difficult and would likely require harsh conditions. If substitution were to occur, the substituent would be directed to the meta-position due to the deactivating nature of the N-substituent.
Cycloaddition Reactions Involving this compound
The dual electronic nature of the double bond in this compound makes its behavior in cycloaddition reactions intriguing. The enamine character suggests it could act as the electron-rich component in Diels-Alder reactions with electron-deficient dienes (an inverse-electron-demand Diels-Alder reaction). Conversely, the presence of two strongly electron-withdrawing sulfonyl groups suggests it could function as an electron-deficient dienophile in reactions with electron-rich dienes.
However, the steric bulk of the two benzenesulfonyl groups and the aniline moiety might hinder the approach of a diene, potentially impeding cycloaddition reactions. The specific reactivity in such transformations would be highly dependent on the electronic and steric properties of the reaction partner. As of now, specific examples of cycloaddition reactions involving this particular compound are not widely reported in the scientific literature, indicating that this is an area ripe for further investigation.
[2+2] Cycloadditions
While direct experimental data for [2+2] cycloadditions of this compound is not extensively documented, its reactivity can be inferred from studies on analogous electron-deficient enamines and vinyl sulfones. These compounds are known to react with electron-rich alkenes or ketenes to form four-membered rings. The strong electron-withdrawing character of the two benzenesulfonyl groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it a potent electrophile for [2+2] cycloadditions.
For instance, enamines are known to undergo [2+2] cycloaddition reactions with electron-deficient acetylenes. This suggests that this compound could potentially react with electron-rich alkynes or allenes. The reaction would likely proceed through a stepwise mechanism involving a zwitterionic intermediate, stabilized by the sulfonyl groups.
Table 1: Plausible [2+2] Cycloaddition Reactions of this compound Analogs
| Reactant 1 (Enamine Analog) | Reactant 2 | Product Type | Reference Analogy |
| N-Aryl Enamine | Electron-deficient Acetylene | Cyclobutene Derivative | Current time information in Poznan, PL. |
| N-Aryl Enamine | Ketenes | Cyclobutanone Derivative | General Enamine Reactivity |
| Vinyl Sulfone | Electron-rich Alkene | Cyclobutane Derivative | General Vinyl Sulfone Reactivity |
[3+2] Dipolar Cycloadditions
The electron-deficient double bond of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. It can react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to furnish five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. The two benzenesulfonyl groups are expected to direct the cycloaddition in a highly regioselective manner.
Studies on related vinyl sulfones have shown their utility in [3+2] cycloadditions with various dipoles. For example, the reaction of vinyl sulfones with azomethine imines has been reported to yield functionalized tricycles. Similarly, enamines can participate in [3+2] cycloadditions with azides to form triazole intermediates.
Table 2: Potential [3+2] Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Expected Product | Reference Analogy |
| Azide (e.g., Phenyl Azide) | Triazoline derivative | Enamine-mediated azide-ketone cycloadditions researchgate.net |
| Nitrile Oxide (e.g., Benzonitril Oxide) | Isoxazoline derivative | Cycloadditions of vinyl sulfones |
| Nitrone (e.g., C-Phenyl-N-methylnitrone) | Isoxazolidine derivative | General 1,3-dipolar cycloaddition principles |
| Azomethine Imine | Pyrazolidine derivative | Dipolar addition to cyclic vinyl sulfones nih.gov |
Diels-Alder and Related Cycloadditions
In a standard Diels-Alder reaction, this compound, with its electron-deficient double bond, would be expected to act as a dienophile. It would readily react with electron-rich dienes to form six-membered rings. The stereoselectivity of the reaction, particularly the endo/exo selectivity, would be influenced by secondary orbital interactions and steric effects.
Conversely, the enamine character of the molecule allows it to potentially act as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-deficient dienophiles. However, the presence of the two strongly electron-withdrawing sulfonyl groups diminishes the electron-donating ability of the enamine system, making this mode of reactivity less likely compared to its role as a dienophile.
Aza-Diels-Alder reactions, where the enamine acts as a component of the diene or dienophile system, are also conceivable. For instance, it could react with imines or other aza-dienes.
Table 3: Predicted Diels-Alder Reactivity of this compound
| Diene/Dienophile Partner | Reaction Type | Expected Product | Reference Analogy |
| Electron-rich Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Normal-demand Diels-Alder | Cyclohexene (B86901) derivative | Diels–Alder reactions of β-fluoro-β-nitrostyrenes beilstein-journals.org |
| Electron-deficient Dienophile (e.g., Maleic Anhydride) | Inverse-electron-demand Diels-Alder (less likely) | Dihydropyridine derivative | N-sulfinylanilines as dienes in Diels-Alder reactions researchgate.net |
| Imines | Aza-Diels-Alder | Tetrahydropyridine derivative | Formation of tetrahydropyridines from bis(phenylsulfonyl)butadienes acs.org |
Rearrangements and Complex Transformations
Beyond cycloadditions, the structural features of this compound allow for a range of rearrangements and more complex chemical transformations.
Sigmatropic Rearrangements
While specific sigmatropic rearrangements of this compound have not been detailed in the literature, the presence of the aniline moiety and the allylic system suggests the potential for such reactions under appropriate conditions. For example, a nih.govnih.gov-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangement, could be envisioned if a suitable substituent were present on the aniline nitrogen or the phenyl ring.
More pertinent are rearrangements involving the sulfonyl groups. It is known that allylic sulfoxides can undergo a nih.govnih.gov-sigmatropic rearrangement. Although this compound contains sulfone groups (sulfur in a +6 oxidation state) rather than sulfoxide (B87167) groups (+4 oxidation state), related rearrangements in analogous systems could potentially be induced.
Oxidative and Reductive Manipulations
The carbon-carbon double bond in this compound is susceptible to both oxidation and reduction.
Oxidative Manipulations: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This would lead to the formation of an N-(benzenesulfonyl)formanilide and benzenesulfonic acid, effectively breaking the ethenyl bridge. Milder oxidation conditions might lead to the formation of an epoxide or a diol across the double bond. The enamine functionality itself can be susceptible to oxidation, potentially leading to the formation of α-amino ketones or amides after hydrolysis.
Reductive Manipulations: The electron-deficient double bond can be readily reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would saturate the double bond to yield N-[2,2-bis(benzenesulfonyl)ethyl]aniline. Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, could also effect this transformation. The reduction of the sulfonyl groups is also possible under more forcing conditions, but this would require stronger reducing agents.
Influence of the Sulfonyl Groups on this compound Reactivity
The two benzenesulfonyl groups are the dominant electronic feature of this compound and exert a profound influence on its reactivity in several ways:
Electron-Withdrawing Effect: The sulfonyl groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms and the d-orbital participation of the sulfur atom. This has several consequences:
Activation of the Double Bond: They render the β-carbon of the ethenyl group highly electrophilic, making the double bond an excellent Michael acceptor and a reactive partner in cycloaddition reactions with electron-rich species. rsc.org
Decreased Nucleophilicity of the Aniline Nitrogen: The electron-withdrawing effect is transmitted through the double bond to the aniline nitrogen, reducing its basicity and nucleophilicity compared to aniline itself.
Stabilization of Intermediates: The sulfonyl groups can stabilize adjacent negative charges, which is relevant in stepwise cycloadditions or nucleophilic addition reactions that proceed through anionic intermediates.
Steric Hindrance: The bulky benzenesulfonyl groups can sterically hinder the approach of reagents to the double bond and the nitrogen atom. This can influence the stereochemical outcome of reactions, favoring the approach from the less hindered face of the molecule.
Leaving Group Ability: In certain nucleophilic substitution reactions, a benzenesulfonyl group can act as a leaving group, particularly after a Michael addition to the double bond. This allows for the introduction of new functional groups at the β-position.
Electronic Effects on Enamine Stability and Reactivity
No specific research findings on the electronic effects on the enamine stability and reactivity of this compound were found in the available literature.
Advanced Spectroscopic and Structural Analysis of N 2,2 Bis Benzenesulfonyl Ethenyl Aniline
High-Resolution Mass Spectrometry for Reaction Intermediates
Fragmentation Pathway Analysis
A primary fragmentation route for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 amu. researchgate.netrsc.org This process is often preceded by rearrangement. For N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, the successive loss of two SO₂ molecules would be a highly probable pathway.
Another expected fragmentation mechanism is the cleavage of the C-S and S-N bonds. The cleavage of the S-N bond in sulfonamides is a known fragmentation pathway. rsc.org Additionally, the vinyl sulfone structure allows for a retro-Michael addition type fragmentation, which could lead to the cleavage of the C=C bond.
The enamine part of the molecule can also direct fragmentation. The nitrogen atom can stabilize adjacent positive charges, leading to specific cleavage patterns. Radical-induced cyclizations followed by β-elimination of a sulfonyl radical to form imines have been observed in cyclic ene sulfonamides and could represent a potential fragmentation route for this molecule under certain ionization conditions. nih.gov
A plausible fragmentation pathway, based on these principles, is outlined below:
Initial Ionization: Formation of the molecular ion [M]⁺˙.
Loss of Benzenesulfonyl Radical: Cleavage of a C-S bond to lose a benzenesulfonyl radical (C₆H₅SO₂˙), leading to a significant fragment ion.
Successive Loss of SO₂: Stepwise elimination of sulfur dioxide from the molecular ion or subsequent fragments.
Cleavage of the Anilino Group: Fission of the C-N bond connecting the aniline (B41778) moiety to the ethenyl backbone.
Rearrangement and further fragmentation: The initial fragments can undergo further rearrangements and cleavages to produce a series of smaller ions.
A hypothetical data table of major fragments is presented below, based on the predicted pathways.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺˙ | Molecular Ion | - |
| [M - 64]⁺˙ | Loss of SO₂ | Elimination of sulfur dioxide |
| [M - 128]⁺˙ | Loss of 2xSO₂ | Successive elimination of sulfur dioxide |
| [M - 141]⁺˙ | Loss of C₆H₅SO₂ | Cleavage of a C-S bond |
| [M - 92]⁺˙ | Loss of C₆H₅N | Cleavage of the C-N bond |
This table is predictive and based on the fragmentation of analogous compounds.
Isotopic Labeling Studies via Mass Spectrometry
Isotopic labeling is a powerful technique to unequivocally determine fragmentation mechanisms in mass spectrometry. By selectively replacing atoms in the molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), the fate of specific atoms or functional groups during fragmentation can be traced.
For this compound, several isotopic labeling strategies could be employed to confirm the proposed fragmentation pathways:
¹⁵N Labeling of the Aniline Nitrogen: Synthesizing the molecule with ¹⁵N in the aniline group would allow for the definitive tracking of all fragments containing this nitrogen atom. A mass shift of one unit in any nitrogen-containing fragment would confirm its identity.
²H (Deuterium) Labeling of the Phenyl Rings: Replacing the hydrogen atoms on either the benzenesulfonyl rings or the aniline ring with deuterium (B1214612) would help to distinguish between these moieties in the fragment ions. For example, if a fragment containing a phenyl group is observed, its mass will be shifted by the number of deuterium atoms present, confirming its origin.
¹³C Labeling of the Ethenyl Backbone: Incorporating ¹³C atoms into the C=C double bond would be instrumental in verifying fragmentation pathways involving this part of the molecule, such as the retro-Michael addition.
While specific isotopic labeling studies on this compound have not been reported in the searched literature, the principles of this technique are well-established for elucidating the fragmentation of complex organic molecules. stackexchange.com Such studies would be invaluable in confirming the speculative fragmentation pathways outlined above.
Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, which are directly related to its structure, bonding, and the dynamics of its functional groups.
Characterization of Specific Vibrational Modes
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the aniline, benzenesulfonyl, and enamine functionalities. The key vibrational modes are predicted as follows:
N-H Stretching: A sharp band in the IR spectrum, typically in the region of 3300-3500 cm⁻¹, corresponding to the stretching of the N-H bond in the aniline group.
C-H Stretching (Aromatic): Multiple weak to medium bands in the 3000-3100 cm⁻¹ region in both IR and Raman spectra, characteristic of the C-H bonds in the three phenyl rings.
C=C Stretching (Ethenyl): A band in the 1600-1650 cm⁻¹ region, indicative of the C=C double bond of the enamine system. The conjugation with the aniline nitrogen and the sulfonyl groups will influence the exact position and intensity of this band.
C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
SO₂ Stretching: The two benzenesulfonyl groups will give rise to strong, characteristic bands for asymmetric and symmetric SO₂ stretching. These are typically observed in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) in the IR spectrum.
C-N Stretching: The stretching vibration of the C-N bond of the enamine is expected in the 1250-1350 cm⁻¹ region.
C-S Stretching: The C-S stretching vibrations are generally weaker and appear in the 600-800 cm⁻¹ region.
A summary of the expected characteristic vibrational frequencies is provided in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Ethenyl C=C Stretch | 1600-1650 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Asymmetric SO₂ Stretch | 1300-1350 | IR |
| Symmetric SO₂ Stretch | 1140-1180 | IR |
| C-N Stretch | 1250-1350 | IR |
| C-S Stretch | 600-800 | IR, Raman |
This table is based on characteristic group frequencies and data from analogous compounds.
Conformational Analysis using Vibrational Signatures
Vibrational spectroscopy can be a sensitive probe of conformational changes. Different conformers will have slightly different vibrational frequencies and intensities, which can sometimes be resolved in the spectrum. For example, the position of the N-H stretching band can be influenced by intramolecular hydrogen bonding, which would be conformation-dependent.
While a specific conformational analysis of this compound using vibrational spectroscopy is not available in the reviewed literature, the methodology has been successfully applied to other flexible molecules, including enamines and compounds with multiple aromatic rings. researchgate.netcuni.cznih.gov Such an analysis would be crucial for a complete understanding of the structure-property relationships of this compound.
Theoretical and Computational Studies of N 2,2 Bis Benzenesulfonyl Ethenyl Aniline
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. semanticscholar.org For a molecule like N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized geometric parameters and electronic properties. semanticscholar.org
The optimized geometry would reveal key structural features. The core of the molecule consists of a C=C double bond substituted with an aniline (B41778) group on one carbon (the α-carbon) and two benzenesulfonyl groups on the other (the β-carbon). The strong electron-withdrawing nature of the two sulfonyl groups is expected to significantly polarize the C=C bond.
Molecular Electrostatic Potential (MEP) calculations, based on DFT, can visualize the charge distribution and predict sites of reactivity. nih.govresearchgate.net For this compound, the MEP surface would likely show a high positive charge (electron-deficient region) on the β-carbon of the ethenyl group, making it a prime target for nucleophilic attack. nih.gov Conversely, negative potential would be concentrated on the oxygen atoms of the sulfonyl groups and, to a lesser extent, on the nitrogen atom and the π-system of the aniline ring.
Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations
| Parameter | Predicted Value/Observation | Rationale |
|---|---|---|
| Optimized Geometry | Non-planar conformation | Steric hindrance between the bulky benzenesulfonyl and phenyl groups prevents full planarity. |
| C=C Bond Length | ~1.35 Å | Slightly elongated compared to ethylene (B1197577) due to electronic effects of substituents. |
| Cβ-S Bond Length | ~1.78 Å | Typical single bond length between sp² carbon and sulfur. |
| S=O Bond Length | ~1.45 Å | Characteristic double bond length for sulfonyl groups. |
| Cα-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance with the aniline ring. |
| MEP: β-Carbon | High positive potential (blue) | Strong electron withdrawal by two adjacent SO₂Ph groups makes this site highly electrophilic. |
| MEP: Sulfonyl Oxygens | High negative potential (red) | High electronegativity of oxygen atoms leads to localization of negative charge. |
| MEP: Aniline Ring | Moderate negative potential (red/yellow) | The π-system of the aromatic ring is an electron-rich region. |
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: The HOMO is expected to be primarily located on the electron-rich N-aniline moiety. The nitrogen lone pair and the π-electrons of the phenyl ring would contribute significantly to this orbital, making this part of the molecule the primary site for electrophilic attack.
LUMO: The LUMO is anticipated to be centered on the electron-deficient vinyl group, particularly with large orbital coefficients on the β-carbon. This is a direct consequence of the powerful electron-withdrawing effect of the two benzenesulfonyl groups. The low energy of this LUMO makes the molecule a strong Michael acceptor, susceptible to conjugate addition by nucleophiles. researchgate.netresearchgate.net
The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity. semanticscholar.org A smaller energy gap generally implies higher reactivity. For this compound, the push-pull nature of the aniline (donor) and bis-sulfonyl (acceptor) groups across the C=C bond would likely result in a relatively small HOMO-LUMO gap, suggesting significant chemical reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Energy (Arbitrary Units) | Primary Location | Predicted Reactivity |
|---|---|---|---|
| HOMO | -6.5 eV | Aniline Ring and Nitrogen Atom | Site of electrophilic attack |
| LUMO | -2.0 eV | β-Carbon of the Ethenyl Group | Site of nucleophilic attack (Michael addition) researchgate.net |
| Energy Gap (ΔE) | 4.5 eV | Entire Molecule | Indicates moderate kinetic stability but high susceptibility to nucleophiles due to the low-lying LUMO. |
Conformational Analysis and Energy Landscapes of this compound
The molecule's three-dimensional shape and conformational flexibility are key to its behavior. Computational methods can map out the energy landscape associated with bond rotations, identifying the most stable conformations.
Potential Energy Surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the molecule's energy at each step. For this compound, the most significant rotations would be around:
The Cα-N bond , dictating the orientation of the aniline ring.
The Cβ-S bonds , controlling the positioning of the two benzenesulfonyl groups.
The PES scan for the Cα-N bond rotation would likely show a high energy barrier for a conformation where the aniline ring is perpendicular to the vinyl plane, as this would disrupt the stabilizing π-conjugation between the nitrogen lone pair and the double bond. The lowest energy conformers would balance this electronic stabilization with the steric repulsion between the aniline ring and the rest of the molecule. Similarly, rotations around the Cβ-S bonds would be governed by minimizing steric clashes between the two bulky benzenesulfonyl groups and between these groups and the aniline moiety.
The introduction of substituents on any of the three aromatic rings would significantly alter the conformational landscape.
Aniline Ring Substituents: Electron-donating groups (e.g., -OCH₃) would enhance the resonance donation from the nitrogen, potentially favoring a more planar arrangement. Conversely, bulky ortho-substituents would create steric hindrance, forcing the aniline ring to twist out of the plane of the vinyl group, thereby reducing conjugation.
Benzenesulfonyl Ring Substituents: Substituents on these rings would have a less pronounced electronic effect on the vinyl system's conjugation but would primarily exert steric influence. Bulky groups in the ortho positions of the benzenesulfonyl rings would restrict rotation around the Cβ-S bonds, locking the molecule into more defined conformations. The electronic nature of these substituents can also fine-tune the electron-withdrawing capacity of the sulfonyl groups, thereby modulating the molecule's reactivity. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Given the electronic structure, the most probable reaction for this compound is a nucleophilic conjugate addition (Michael addition). researchgate.netrsc.org Computational modeling can provide a detailed picture of the reaction pathway.
The mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic β-carbon. This process proceeds through a transition state to form a resonance-stabilized carbanionic intermediate, where the negative charge is delocalized over the α-carbon and the two sulfonyl groups. Subsequent protonation yields the final addition product.
Computational chemists can model this process by:
Locating the Transition State (TS): Using algorithms to find the first-order saddle point on the potential energy surface corresponding to the TS. The TS structure would show the partially formed Nu-Cβ bond and the partially broken C=C π-bond.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) analysis: This calculation confirms that the identified transition state correctly connects the reactants and the intermediate/product on the reaction pathway.
The presence of two potent electron-withdrawing sulfonyl groups would effectively stabilize the negative charge in the transition state and the subsequent intermediate, leading to a relatively low activation energy and a high rate of reaction for nucleophilic additions.
Table 3: Hypothetical Energy Profile for Nucleophilic Addition
| Species | Description | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Reactants | This compound + Nucleophile | 0 | Optimized ground state geometries. |
| Transition State | Nucleophile attack on β-carbon | +10 to +15 | Partial Nu-Cβ bond formation; elongated C=C bond; developing negative charge on the α-carbon and sulfonyl groups. |
| Intermediate | Resonance-stabilized carbanion | -5 to -10 | Fully formed Nu-Cβ bond; C-C single bond; negative charge delocalized across the α-carbon and SO₂ groups. |
| Product | Protonated adduct | <-15 | Neutral final product after protonation of the carbanion. |
Computational Elucidation of Reaction Pathways
The synthesis of this compound and its subsequent reactions can be meticulously mapped out using computational chemistry. By employing quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying transition states, intermediates, and the most probable routes from reactants to products. For instance, in the reaction of this compound with a nucleophile, density functional theory (DFT) calculations can be utilized to elucidate the stepwise versus concerted mechanism. These calculations would involve optimizing the geometries of the reactants, possible intermediates, transition states, and products.
The energies obtained from these calculations allow for the construction of a reaction profile diagram. This diagram visually represents the energy changes throughout the reaction, with the activation energy (the energy barrier that must be overcome) for each step being a critical determinant of the reaction rate. For example, a hypothetical reaction pathway for the addition of a nucleophile to the ethenyl group of this compound might proceed through a stabilized carbanion intermediate. Computational models can predict the stability of this intermediate and the energy of the transition state leading to its formation.
Research findings from computational studies on related vinyl sulfonamides often reveal the influence of the sulfonyl groups on the electronic structure of the double bond, making it susceptible to nucleophilic attack. The computational elucidation of these pathways is crucial for understanding the underlying mechanisms and for designing more efficient synthetic routes.
| Computational Method | Parameter Calculated | Significance in Reaction Pathway Elucidation |
| Density Functional Theory (DFT) | Transition State Geometries and Energies | Identifies the highest energy point along the reaction coordinate, determining the activation energy. |
| Ab initio methods (e.g., MP2, CCSD(T)) | Intermediate Stabilities | Determines the lifetime and potential observability of reaction intermediates. |
| Nudged Elastic Band (NEB) | Minimum Energy Path | Maps the most likely trajectory of the atoms during the chemical transformation. |
Prediction of Kinetic and Thermodynamic Control in Reactions
In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control dictate the product distribution. dergipark.org.trwikipedia.org Computational chemistry provides a powerful tool to predict which product will be favored under different reaction conditions. dergipark.org.trwikipedia.org
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed the fastest will be the major product. dergipark.org.trwikipedia.org This corresponds to the reaction pathway with the lowest activation energy. wikipedia.org
Thermodynamic Control: At higher temperatures, the reaction is often under thermodynamic control. dergipark.org.trwikipedia.org Given enough energy to overcome the activation barriers of all possible pathways, the system will equilibrate to the most stable product, which is the one with the lowest Gibbs free energy. wikipedia.org
For this compound, consider a reaction where isomerization can occur, leading to two different isomers, Product A and Product B. Computational calculations can determine the activation energies for the formation of both products and their relative thermodynamic stabilities.
| Product | Calculated Activation Energy (kcal/mol) | Calculated Relative Gibbs Free Energy (kcal/mol) | Predicted Major Product under Kinetic Control | Predicted Major Product under Thermodynamic Control |
| Product A | 15 | -5 | Yes | No |
| Product B | 20 | -10 | No | Yes |
As the table illustrates, Product A would be the kinetically favored product due to its lower activation energy. However, Product B is thermodynamically more stable, and would be the major product if the reaction is allowed to reach equilibrium at a higher temperature. These theoretical predictions are invaluable for optimizing reaction conditions to selectively obtain the desired product.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Solvation Effects on Reactivity
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Molecular dynamics (MD) simulations can be employed to explicitly model the interactions between the solute, this compound, and the surrounding solvent molecules. These simulations provide a dynamic picture of the solvation shell and how it influences the reactivity of the molecule.
For instance, in a polar protic solvent like ethanol (B145695), MD simulations might reveal strong hydrogen bonding interactions between the solvent and the sulfonyl groups of this compound. These interactions can stabilize the ground state and transition states to different extents, thereby altering the activation energy of a reaction. In contrast, a nonpolar solvent like hexane would have weaker interactions, leading to different reaction kinetics.
By calculating the potential of mean force (PMF) along a reaction coordinate in different solvents, computational chemists can quantify the effect of the solvent on the free energy barrier of the reaction.
| Solvent | Dielectric Constant | Calculated Free Energy of Activation (kcal/mol) | Predicted Relative Reaction Rate |
| Hexane | 1.9 | 25 | Slow |
| Dichloromethane | 9.1 | 22 | Moderate |
| Ethanol | 24.5 | 18 | Fast |
The data suggests that a more polar solvent stabilizes the transition state of a hypothetical reaction involving this compound, leading to a faster reaction rate. This is a common observation for reactions that proceed through a polar or charged transition state.
Dynamic Behavior in Different Environments
Molecular dynamics simulations also allow for the investigation of the conformational dynamics and flexibility of this compound in various environments. The molecule's shape and accessibility of its reactive sites can change depending on the surrounding medium.
These simulations can also provide insights into how the molecule might interact with a biological receptor site. By placing the molecule in a simulated active site of a protein, MD can predict the preferred binding mode and the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. This information is crucial for understanding its potential biological activity and for the rational design of new molecules with enhanced properties.
| Environment | Average End-to-End Distance (Å) | Dominant Intermolecular Interactions |
| Vacuum | 8.5 | Intramolecular |
| Water | 10.2 | Hydrogen bonding with solvent |
| Lipid Bilayer | 9.1 | van der Waals with lipid tails |
Applications of N 2,2 Bis Benzenesulfonyl Ethenyl Aniline As a Synthetic Building Block
Precursor in Heterocyclic Compound Synthesis
The enamine moiety in N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, activated by the two sulfonyl groups, is a key handle for the synthesis of various nitrogen-containing heterocycles. The electron-deficient nature of the double bond makes it susceptible to attack by nucleophiles, initiating cyclization cascades that lead to the formation of stable ring systems.
Formation of Nitrogen-Containing Heterocycles
This compound can be employed as a three-carbon synthon in reactions with binucleophiles to construct a variety of heterocyclic rings. For instance, its reaction with hydrazine (B178648) and its derivatives can be expected to yield pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) could provide isoxazoles, while reaction with urea (B33335) or thiourea (B124793) could lead to the formation of pyrimidine-based systems. The general strategy involves an initial Michael-type addition of one nucleophilic center of the binucleophile to the enamine double bond, followed by an intramolecular condensation reaction involving the second nucleophile and one of the sulfonyl groups or the aniline (B41778) nitrogen, leading to cyclization.
The reaction of aniline with ethylene (B1197577) glycol has been studied as a pathway to synthesize indole, a fundamental nitrogen-containing heterocycle. psu.edu While not a direct application of the title compound, this highlights the utility of aniline derivatives in constructing heterocyclic systems. The presence of the activated double bond in this compound offers a different and potentially more facile route to functionalized indoles or other related heterocycles through different reaction pathways.
Synthesis of Fused Polycyclic Systems
The reactivity of this compound also lends itself to the synthesis of more complex fused polycyclic systems. By choosing appropriate reaction partners that contain both a nucleophilic center and a group capable of participating in a subsequent cyclization reaction, it is possible to build additional rings onto the initial heterocyclic scaffold. For example, a reaction with a suitably substituted ortho-phenylenediamine could lead to the formation of a benzimidazole-fused system.
Role in Carbon-Carbon Bond Forming Reactions
The electron-deficient double bond and the presence of multiple functional groups in this compound make it an interesting substrate for various carbon-carbon bond-forming reactions, expanding its utility as a synthetic intermediate.
Utility in Michael Addition Strategies
The core reactivity of this compound is defined by its nature as a Michael acceptor. The two benzenesulfonyl groups strongly polarize the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of carbon nucleophiles. This includes organometallic reagents, enamines, and enolates. The conjugate addition of these nucleophiles leads to the formation of a new carbon-carbon bond and a stabilized carbanion intermediate. This intermediate can then be protonated or trapped with other electrophiles, allowing for further functionalization. The Michael addition reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their analogues. nih.gov
The general applicability of Michael additions is vast, and the use of aniline derivatives as nucleophiles in such reactions is also well-documented. researchgate.net In the context of this compound, the enamine nitrogen can also influence the reactivity and stereoselectivity of Michael additions to the double bond.
Application in Cross-Coupling Methodologies
While the primary reactivity of this compound is centered around its electron-deficient double bond, the presence of the aniline and benzenesulfonyl moieties opens up possibilities for its use in cross-coupling reactions. The aniline functional group, after conversion to a more reactive species such as a diazonium salt or a halide, can participate in various palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govmdpi.comresearchgate.net These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the aniline ring, further diversifying the molecular scaffold.
Although less common, the benzenesulfonyl group can also be involved in certain cross-coupling reactions, often acting as a leaving group under specific catalytic conditions. This desulfonylative cross-coupling would enable the direct functionalization of the carbon atom to which the sulfonyl group is attached.
Intermediate in the Development of Advanced Materials
The structural features of this compound suggest its potential as a monomer or a key intermediate in the synthesis of advanced materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures with potentially interesting electronic and physical properties.
The aniline moiety is a well-known precursor for conducting polymers, and the incorporation of the bis(benzenesulfonyl)ethenyl group could modulate the electronic properties of the resulting polymer, such as its conductivity and band gap. Furthermore, the sulfonyl groups can enhance the thermal stability and processability of the material. cdu.edu.au
The ability of this molecule to participate in various polymerization reactions, such as polycondensation or addition polymerization, could lead to the development of novel polymers with applications in organic electronics, sensors, or high-performance materials. The rigid structure imparted by the aromatic rings and the sulfonyl groups could lead to materials with high thermal stability. The diverse reactivity of this compound makes it a promising candidate for the design and synthesis of functional organic materials.
Precursor for Polymer Monomers with Tunable Properties
There is no published research on the use of this compound as a monomer for polymerization. In theory, the aniline functionality could be utilized for the synthesis of polyanilines or other condensation polymers. The electronic properties of the resulting polymers would be influenced by the strongly electron-withdrawing bis(benzenesulfonyl)ethenyl substituent, potentially leading to materials with interesting conductive or optical characteristics. However, the synthesis and characterization of such polymers have not been reported.
A hypothetical polymerization pathway could involve oxidative coupling of the aniline units. The resulting polymer's properties would be a subject of significant interest.
Table 1: Hypothetical Polymer Properties Based on Monomer Structure
| Property | Predicted Influence of this compound |
| Electronic Conductivity | The electron-withdrawing nature of the bis(benzenesulfonyl) groups might decrease the electron density on the polyaniline backbone, potentially lowering conductivity compared to unsubstituted polyaniline. However, it could also lead to n-type semiconducting behavior. |
| Solubility | The bulky benzenesulfonyl groups could enhance the solubility of the resulting polymer in organic solvents, facilitating processing. |
| Optical Properties | The extended conjugation and the presence of sulfonyl groups are likely to influence the absorption and emission spectra of the polymer, potentially leading to applications in organic electronics. |
| Thermal Stability | The aromatic and sulfonyl groups are generally associated with high thermal stability. |
This table is speculative and not based on experimental data.
Utilization in Organic Electronic or Optoelectronic Material Development
No studies have been found that describe the synthesis or characterization of this compound for applications in organic electronics or optoelectronics. The molecule's structure, featuring a donor (aniline) and a strong acceptor (bis(benzenesulfonyl)ethenyl) moiety, suggests potential as a push-pull chromophore. Such molecules can exhibit significant intramolecular charge transfer, a property desirable for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). However, without experimental validation, its suitability for these applications remains unconfirmed.
Chiral Auxiliary or Ligand Scaffold Derivatization
The potential of this compound as a scaffold for chiral auxiliaries or ligands has not been explored in the scientific literature. The aniline nitrogen provides a convenient handle for the attachment of chiral moieties. The resulting chiral derivatives could theoretically be employed as ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of chemical reactions.
Development of Enantioselective Synthetic Applications
There are no reports on the development of enantioselective synthetic methods utilizing chiral derivatives of this compound. The design of such applications would first require the successful synthesis and resolution of a chiral version of this compound. Subsequent research would be needed to investigate its effectiveness in inducing stereoselectivity in various chemical transformations.
Future Directions and Emerging Research Perspectives on N 2,2 Bis Benzenesulfonyl Ethenyl Aniline Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline is a primary objective for enabling its broader study. Current strategies for analogous β-sulfonyl enamines often involve multi-step procedures or harsh reaction conditions. nih.gov Future research will likely focus on novel, more sustainable approaches.
One promising avenue is the development of one-pot, multi-component reactions. A hypothetical three-component reaction involving aniline (B41778), a source for the bis(benzenesulfonyl)methane moiety, and an appropriate C1 electrophile could offer a highly atom-economical route. rsc.org Traditional methods for sulfonyl enamine synthesis, such as the conjugate addition of amines to sulfonylacetylenes or the C-H sulfonylation of enamides, could also be adapted and optimized. nih.gov
Future synthetic explorations should prioritize green chemistry principles. This includes employing safer, renewable solvents (e.g., ethanol (B145695), water, or supercritical CO₂), exploring catalyst-free conditions, and utilizing energy-efficient technologies like microwave irradiation or mechanochemistry to accelerate reaction rates and reduce energy consumption. nih.govmdpi.com
| Synthetic Strategy | Potential Precursors | Key Advantages | Potential Green Modifications |
|---|---|---|---|
| Condensation Reaction | Aniline + Bis(benzenesulfonyl)acetaldehyde | Direct, convergent approach | Catalyst-free thermal conditions; use of dehydrating agents like Al₂O₃. nih.gov |
| Three-Component Reaction | Aniline + Sodium benzenesulfinate (B1229208) + C₂ source (e.g., haloalkene) | High atom economy, operational simplicity. rsc.org | Use of water as a solvent; silver-mediated catalysis with recyclable silver. rsc.org |
| Vinylation of Aniline | Aniline + 1,1-bis(benzenesulfonyl)ethylene | Potentially high yielding | Transition-metal-free conditions; photochemically induced reaction. |
| Reaction with Sulfonyl Azide | Pre-formed enamine + Benzenesulfonyl azide | Known method for related structures, often catalyst-free. organic-chemistry.org | Optimization of solvent to minimize waste (e.g., DMSO). organic-chemistry.org |
Development of New Catalytic Transformations
The unique electronic structure of this compound, featuring both a nucleophilic α-carbon and an electrophilic β-carbon, makes it a prime candidate for a variety of catalytic transformations. The vinyl sulfone motif is a well-established Michael acceptor and a partner in cycloaddition reactions. researchgate.net
Future research could explore:
Asymmetric Catalysis : The development of enantioselective catalytic reactions, such as hydrogenations or conjugate additions, could provide access to chiral sulfones, which are valuable building blocks in medicinal chemistry. Organocatalysis, which has been successfully applied to enamine chemistry, presents a particularly promising avenue. numberanalytics.com
Cycloaddition Reactions : The electron-deficient double bond is well-suited for [4+2] and [3+2] cycloaddition reactions. Catalytic activation could control regioselectivity and stereoselectivity, leading to complex heterocyclic structures.
C-H Functionalization : The aniline and benzenesulfonyl rings offer multiple sites for late-stage functionalization via transition-metal-catalyzed C-H activation. This would allow for the rapid diversification of the core structure.
Photoredox and Electrocatalysis : These emerging technologies offer mild and sustainable conditions for initiating radical reactions. The vinyl sulfone moiety can be synthesized and functionalized through such methods, suggesting that this compound could serve as a substrate in novel light- or electricity-driven transformations. nih.govrsc.org
| Catalytic Transformation | Potential Catalyst Type | Expected Product Class | Significance |
|---|---|---|---|
| Asymmetric Conjugate Addition | Chiral Lewis acids, Organocatalysts | Chiral β-functionalized sulfones | Access to enantiopure building blocks. |
| Diels-Alder Reaction | Lewis acids (e.g., Cu(OTf)₂) | Substituted cyclohexene (B86901) sulfones | Rapid construction of cyclic systems. |
| C-H Arylation | Palladium, Rhodium | Functionalized biaryl sulfones | Late-stage modification and library synthesis. |
| Radical Addition | Photocatalysts (e.g., Eosin Y), Electrodes | Functionalized alkyl sulfones | Green, mild reaction conditions for C-C and C-X bond formation. researchgate.net |
Advanced Computational Studies for Predicting Undiscovered Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of novel compounds. nih.govnih.gov For this compound, advanced computational studies can provide critical insights where experimental data is lacking.
Key areas of investigation would include:
Structural and Electronic Analysis : Calculating the optimized molecular geometry, bond lengths, and angles to understand steric and electronic effects. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and electrostatic potential maps would quantify the nucleophilic and electrophilic characters of different sites within the molecule.
Reaction Mechanism Elucidation : Modeling the transition states and energy profiles for potential reactions, such as cycloadditions or nucleophilic additions. This can help predict the feasibility, regioselectivity, and stereoselectivity of proposed transformations, guiding experimental design. nih.gov
Spectroscopic Prediction : Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
| Computational Method | Objective | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization & Electronic Structure | Predict bond lengths, angles, HOMO/LUMO energies, and charge distribution. |
| Time-Dependent DFT (TD-DFT) | Simulate Electronic Spectra | Predict UV-Vis absorption maxima to understand photochemical properties. |
| Transition State Searching | Elucidate Reaction Mechanisms | Calculate activation energies to predict reaction feasibility and selectivity. nih.gov |
| Molecular Dynamics (MD) | Analyze Conformational Dynamics | Understand solvent effects and conformational preferences. |
Integration into Green Chemistry Methodologies and Principles
The future development of this compound chemistry should be intrinsically linked to the principles of green chemistry. This involves a holistic approach to its synthesis, use, and potential degradation.
Key integration points include:
Atom Economy : Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product. rsc.org
Use of Safer Solvents and Reagents : Moving away from hazardous organic solvents towards water, bio-based solvents, or solvent-free conditions. mdpi.com Reagents should be chosen to minimize toxicity and waste.
Catalysis : Focusing on the development of highly efficient and recyclable catalysts (both homogeneous and heterogeneous) to minimize waste and improve process efficiency. scienmag.com
| Green Chemistry Principle | Application to this compound Chemistry |
|---|---|
| Prevention | Design syntheses to minimize byproduct formation. |
| Atom Economy | Prioritize addition and multi-component reactions over substitution reactions. |
| Less Hazardous Syntheses | Replace toxic reagents (e.g., harsh oxidants) with greener alternatives. nih.gov |
| Safer Solvents | Utilize water, ethanol, or solvent-free conditions. mdpi.com |
| Energy Efficiency | Employ photoredox catalysis or electrochemical methods at ambient temperature. nih.gov |
| Catalysis | Develop highly active, selective, and recyclable catalysts. |
Derivatization Strategies to Access Diverse Chemical Space
A core future direction will be the systematic derivatization of the this compound scaffold to create a library of analogues. These compounds could then be screened for various applications, such as in materials science or medicinal chemistry.
Potential derivatization strategies include:
Modification of the Aniline Ring : Introducing a range of substituents (both electron-donating and electron-withdrawing) onto the aniline ring via electrophilic aromatic substitution or by starting with substituted anilines.
Variation of the Sulfonyl Groups : Synthesizing analogues with different aryl or alkyl sulfonyl groups to modulate the electronic properties of the double bond.
Reactions at the Enamine Moiety : Exploiting the nucleophilicity of the α-carbon for alkylation or acylation reactions, or performing additions across the double bond to create new stereocenters. masterorganicchemistry.com
| Derivatization Site | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Aniline Ring (para-position) | Electrophilic Aromatic Substitution | NBS, Ac₂O/AlCl₃, HNO₃/H₂SO₄ | Bromo, acetyl, or nitro-substituted aniline moiety. |
| Benzenesulfonyl Groups | Synthesis from Substituted Precursors | p-Toluenesulfonyl chloride, 4-Fluorobenzenesulfonyl chloride | Analogues with modified sulfonyl groups. |
| Enamine α-Carbon | Alkylation | Methyl iodide, Benzyl bromide | α-Substituted iminium salt (hydrolyzes to ketone). youtube.com |
| C=C Double Bond | Reduction | H₂/Pd-C, NaBH₄ | N-[2,2-bis(benzenesulfonyl)ethyl]aniline. |
Challenges and Opportunities in the Broader Field of Enamine and Sulfone Chemistry
The study of this compound is situated within the well-established but continually evolving fields of enamine and sulfone chemistry. Research into this specific molecule can both benefit from and contribute to these broader areas.
Challenges :
Selectivity : A key challenge in enamine chemistry is controlling selectivity between C-alkylation and N-alkylation, as well as managing poly-alkylation. numberanalytics.comyoutube.com For sulfones, selectively achieving different oxidation states (sulfide, sulfoxide (B87167), sulfone) can be difficult. researchgate.net
Stability : Enamines are susceptible to hydrolysis, requiring careful handling under anhydrous conditions. masterorganicchemistry.com Conversely, the stability of the N-SO₂ bond in sulfonamides makes the sulfonyl group difficult to remove if it is used as a protecting group. nih.gov
Scalability : Many modern catalytic methods developed on a small scale face challenges in scalability due to catalyst cost, stability, or the need for precise control over reaction conditions. numberanalytics.com
Opportunities :
Versatile Building Blocks : Sulfones are considered "chemical chameleons" due to their diverse reactivity, acting as nucleophiles, electrophiles, or radical precursors depending on the conditions. nih.gov Enamines are powerful nucleophiles used extensively in C-C bond formation. The combination in one molecule offers immense synthetic potential.
Asymmetric Synthesis : The development of new chiral catalysts and asymmetric transformations remains a major goal. Enamines and sulfones are excellent substrates for asymmetric catalysis, providing routes to valuable chiral molecules. numberanalytics.com
Sustainable Methods : There is a significant opportunity to develop greener synthetic methods for both enamines and sulfones, moving away from traditional reliance on stoichiometric reagents and harsh conditions towards more sustainable catalytic, photocatalytic, and electrochemical approaches. nih.govscienmag.com
Medicinal and Materials Chemistry : Both sulfone and aniline moieties are prevalent in pharmaceuticals and functional materials. nih.gov Exploring the chemistry of this compound and its derivatives could lead to the discovery of new compounds with valuable biological or physical properties.
Q & A
Q. What are the optimal synthetic routes for N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step reactions, such as sulfonylation of aniline derivatives or coupling reactions with benzenesulfonyl groups. Key factors include:
- Catalyst selection : Strong acids (e.g., triflic acid) or zeolites may enhance sulfonylation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates and improve reaction kinetics.
- Temperature control : Elevated temperatures (80–120°C) are often required for sulfone bond formation but must be balanced against decomposition risks .
- Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR can confirm the presence of benzenesulfonyl groups and the ethenyl linkage. Aromatic protons typically appear at 7.0–8.5 ppm, while sulfone-related signals may show deshielding .
- Mass spectrometry (HRMS) : Accurate mass measurements validate molecular formula and fragmentation patterns.
- FT-IR : Peaks near 1150 cm (S=O stretching) and 1350 cm (S-O-C) confirm sulfone functionalization .
Q. What are the thermodynamic properties of this compound, and how are they experimentally determined?
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Solubility : Perform gravimetric analysis in solvents like THF, chloroform, or acetonitrile.
- Stability : Thermogravimetric analysis (TGA) under inert atmosphere assesses decomposition temperatures. Reference data from ChemIDplus or PubChem can supplement experimental results .
Advanced Research Questions
Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?
- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments. For example, X-ray diffraction provides unambiguous bond-length and angle data .
- Method optimization : Adjust HPLC parameters (e.g., mobile phase pH, column type) to resolve co-eluting impurities. Use UPLC-MS for higher resolution .
- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or IR spectra for comparison with experimental data .
Q. What strategies mitigate side reactions during functionalization of the ethenyl or aniline moieties?
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) or acetyl groups during sulfonylation .
- Kinetic control : Use low temperatures (−10 to 0°C) to favor desired pathways over thermodynamically driven side reactions.
- Catalyst tuning : Transition-metal catalysts (e.g., Pd or Cu) with tailored ligands can enhance regioselectivity in cross-coupling steps .
Q. How does the electronic structure of this compound influence its potential as a precursor for optoelectronic materials?
- Conjugation effects : The bis(benzenesulfonyl)ethenyl group extends π-conjugation, reducing bandgap energy. UV-Vis spectroscopy and cyclic voltammetry can quantify HOMO-LUMO levels .
- Charge transport : Evaluate hole/electron mobility via time-of-flight (TOF) measurements or field-effect transistor (FET) configurations.
- Derivatization : Incorporate into polymers via Suzuki-Miyaura coupling (e.g., with fluorene boronic esters) to create hole-transport layers for OLEDs .
Q. What computational methods are suitable for predicting the bioactivity or toxicity of this compound?
- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Train models on datasets of sulfonamide derivatives to predict binding affinities or metabolic pathways.
- ADMET prediction : Tools like SwissADME or ProTox-II assess absorption, distribution, and toxicity risks .
Methodological Notes
- Data validation : Cross-reference experimental results with PubChem, ChemIDplus, or DTP/NCI databases to ensure accuracy .
- Safety protocols : Handle sulfonamide derivatives under fume hoods due to potential respiratory hazards .
- Open-source tools : Leverage Gaussian for DFT calculations or GROMACS for molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
